Naxifylline
Description
Research Landscape and Significance of Purine-Based Compounds in Drug Discovery
Purines are fundamental nitrogenous heterocyclic compounds, characterized by the fusion of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. They are ubiquitous in nature, forming the core structure of nucleotides like adenosine (B11128) and guanosine, which are essential components of DNA, RNA, and ATP. researchgate.netrsc.org Beyond their role in genetics and metabolism, purine (B94841) derivatives exhibit significant bioactivity and have emerged as a crucial scaffold in drug discovery. researchgate.netrsc.org Their ability to interact with a diverse array of biological targets, including enzymes and receptors, makes them promising candidates for therapeutic intervention in various diseases. ontosight.ai The research landscape for purine-based compounds is extensive, covering areas such as anticancer, antiviral, anti-inflammatory, antimicrobial, and cardiovascular agents. researchgate.netnih.gov The structural versatility of the purine core allows for numerous modifications, leading to a wide range of derivatives with tailored pharmacological properties. ontosight.aithieme.de
Historical Context of Naxifylline Development within Adenosine Receptor Modulators
Adenosine receptors (ARs) are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. mdpi.com Adenosine plays diverse physiological roles, acting as a key signaling molecule in various systems, including the cardiovascular and central nervous systems. mdpi.comguidetopharmacology.org Modulation of adenosine receptor activity, through either agonists or antagonists, has been a significant area of pharmaceutical research. iomcworld.org Early adenosine receptor modulators included naturally occurring methylxanthines such as caffeine (B1668208) and theophylline (B1681296). nih.govnih.gov These compounds are non-selective antagonists of adenosine receptors. ekb.eg Theophylline, also known as 1,3-dimethylxanthine, has been used historically for respiratory conditions due to its bronchodilating effects, although its mechanism involves both adenosine receptor antagonism and phosphodiesterase inhibition. nih.govwikipedia.org Caffeine, 1,3,7-trimethylxanthine, is a well-known stimulant that also acts as an adenosine receptor antagonist. mims.comnih.gov
The development of more selective adenosine receptor ligands became a goal to target specific receptor subtypes (A₁, A₂A, A₂B, A₃) and potentially reduce off-target effects associated with non-selective compounds like theophylline and caffeine. iomcworld.orgnih.gov this compound (also known by synonyms such as BG9719 and CVT-124) emerged from this effort to develop selective adenosine receptor modulators. medchemexpress.commedchemexpress.com Specifically, this compound is characterized as a potent and selective antagonist of the adenosine A₁ receptor. medchemexpress.commedchemexpress.comdrugbank.comopentargets.org Its development is rooted in the modification of the xanthine (B1682287) scaffold, building upon the knowledge gained from earlier methylxanthine studies. nih.gov
Rationale for Continued Academic Investigation of this compound and Related Xanthine Derivatives
Despite the development of more selective compounds, research into this compound and other xanthine derivatives continues for several reasons. The purine scaffold remains a valuable template for designing new molecules with diverse pharmacological profiles. rsc.orgthieme.de Understanding the structure-activity relationships of xanthine derivatives allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov
For this compound specifically, its selective A₁ adenosine receptor antagonism provides a basis for investigating its potential in conditions where modulating this particular receptor subtype is therapeutically relevant. Although some adenosine A₁ antagonists, including this compound (BG9719, CVT-124) and rolofylline, have been investigated for conditions like heart failure, and some development has been discontinued, the underlying biological mechanisms and potential for this class of compounds warrant further study. iomcworld.orgahajournals.orgresearchgate.netcafeesaude.com Continued academic investigation can help elucidate the precise mechanisms of action, identify potential new therapeutic applications, and inform the design of next-generation purine-based drugs. rsc.orgnih.gov Furthermore, studying the properties of compounds like this compound contributes to the broader understanding of adenosine receptor pharmacology and the role of purinergic signaling in health and disease. mdpi.com Research also explores modifications to the purine core and substituents to overcome limitations such as solubility and bioavailability observed with some earlier derivatives. nih.govresearchgate.net
Detailed Research Findings
This compound is characterized as a potent and selective A₁-adenosine antagonist. Research has determined its binding affinity (Kᵢ) for adenosine A₁ receptors. Studies have reported Kᵢ values of 0.67 nM for rat A₁ receptors and 0.45 nM for cloned human A₁ receptors. medchemexpress.commedchemexpress.com This indicates a high affinity and selectivity for the A₁ subtype.
Preclinical studies have explored the effects of this compound, particularly in the context of its diuretic properties. As an A₁ adenosine receptor antagonist, this compound can influence renal function. Adenosine A₁ receptors are involved in regulating sodium reabsorption in the renal tubules and influencing renal afferent arteriolar tone. ahajournals.org Blocking these receptors with this compound can lead to enhanced diuresis by dilating renal afferent arterioles and inhibiting sodium reabsorption. ahajournals.org Research has suggested that this can result in natriuresis (increased sodium excretion) without a reduction in glomerular filtration rate, a potential advantage over some other diuretics. ahajournals.org
While detailed research findings on this compound specifically are not as extensively publicly available as for more established drugs, its classification as a selective A₁ antagonist and the reported binding affinity data are key findings from early research. medchemexpress.commedchemexpress.com The investigation into its use in conditions like heart failure, although facing challenges, highlights the therapeutic hypothesis explored based on its mechanism of action. iomcworld.orgahajournals.orgresearchgate.netcafeesaude.com
Below is a table summarizing the binding affinity data for this compound at adenosine A₁ receptors:
| Receptor Type | Species/Source | Kᵢ (nM) | Citation |
| Adenosine A₁ Receptor | Rat | 0.67 | medchemexpress.commedchemexpress.com |
| Adenosine A₁ Receptor | Cloned Human | 0.45 | medchemexpress.commedchemexpress.com |
Structure
3D Structure
Properties
CAS No. |
166374-49-8 |
|---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1 |
InChI Key |
OQCJPFYWFGUHIN-GJKBLCTNSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine 1,3-ENX Adentri BG 9719 BG-9719 BG9719 CVT 124 CVT-124 ENX cpd |
Origin of Product |
United States |
Synthetic Chemistry and Analogue Development of Naxifylline
Established Synthetic Methodologies for Naxifylline and its Core Scaffold
The synthesis of this compound and its core 1,3-dipropylxanthine scaffold involves precise, multi-step chemical transformations. These established methods are designed to build the complex molecule with high purity and stereospecificity.
The synthesis of this compound is a well-documented multi-step process that begins with the construction of a key chiral intermediate. drugfuture.com A pivotal step is the asymmetric Diels-Alder cycloaddition of cyclopentadiene with an acrylic ester of the chiral auxiliary, D-pantolactone. This reaction, catalyzed by titanium tetrachloride (TiCl4), establishes the stereochemistry of the norbornene ring system. The resulting chiral ester is then hydrolyzed to remove the auxiliary, yielding the corresponding carboxylic acid. drugfuture.com
The carboxylic acid is subsequently activated, typically by conversion to its acyl chloride using oxalyl chloride. This activated intermediate is then condensed with 5,6-diamino-1,3-dipropyluracil. The final steps involve the cyclization of the resulting amide to form the 1,3-dipropylxanthine ring system, followed by epoxidation of the norbornene double bond to yield this compound. drugfuture.com This epoxidation is commonly achieved using reagents like magnesium monoperphthalate (MMPP). drugfuture.com
Optimization of such multi-step syntheses often involves refining reaction conditions at each stage to maximize yield and minimize by-product formation. nih.govresearchgate.net This can include adjusting solvent systems, reaction times, temperatures, and the stoichiometry of reagents. The use of continuous flow chemistry is an advanced strategy that can improve efficiency and safety, particularly for hazardous reactions like nitrations or high-pressure hydrogenations that might be used in the synthesis of precursors or analogues. nih.govresearchgate.nettue.nl
Table 1: Key Reactions in the Multi-Step Synthesis of this compound
| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|---|
| 1 | Asymmetric Diels-Alder Cycloaddition | Cyclopentadiene, Acrylic ester of D-pantolactone | TiCl4 | Chiral norbornene ester |
| 2 | Hydrolysis | Chiral norbornene ester | LiOH or NaOH | Chiral norbornene carboxylic acid |
| 3 | Acyl Halide Formation | Chiral norbornene carboxylic acid | Oxalyl chloride | Chiral norbornene acyl chloride |
| 4 | Amide Condensation | Chiral norbornene acyl chloride, 5,6-diamino-1,3-dipropyluracil | DMAP, Pyridine | Amide intermediate |
| 5 | Cyclization | Amide intermediate | NaOH in dioxane | 1,3-dipropylxanthine derivative |
This table is based on the synthetic route described in the provided search results. drugfuture.com
In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact and improve safety. ijpsjournal.comjddhs.commdpi.comresearchgate.net For the synthesis of this compound, several green chemistry approaches could be considered. The use of safer, more environmentally benign solvents is a primary goal. mdpi.comejcmpr.com For instance, exploring solvent-free reactions or replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents could significantly improve the sustainability of the process. ijpsjournal.commdpi.com
Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com This could be particularly beneficial for the condensation and cyclization steps in the this compound synthesis. Furthermore, the use of catalytic methods, including biocatalysis, can offer high selectivity and efficiency under mild reaction conditions, minimizing waste and avoiding the use of stoichiometric toxic reagents. ijpsjournal.comjddhs.commdpi.com For example, enzymatic resolution could be an alternative to the use of chiral auxiliaries for establishing stereochemistry.
Table 2: Potential Green Chemistry Applications in this compound Synthesis
| Green Chemistry Principle | Potential Application in this compound Synthesis | Benefit |
|---|---|---|
| Use of Safer Solvents | Replacing chlorinated solvents with bio-based solvents or water. | Reduced toxicity and environmental pollution. mdpi.comejcmpr.com |
| Energy Efficiency | Employing microwave-assisted heating for condensation and cyclization steps. | Faster reaction times and lower energy consumption. ijpsjournal.commdpi.com |
| Catalysis | Using biocatalysts for chiral resolution or specific transformations. | High selectivity, mild conditions, and reduced waste. jddhs.commdpi.com |
Design and Synthesis of this compound Analogues and Prodrugs
The development of this compound analogues and prodrugs is a key strategy for improving its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Rational drug design for this compound analogues focuses on modifying its structure to enhance its interaction with the A1 adenosine (B11128) receptor while minimizing off-target effects. azolifesciences.com The xanthine (B1682287) scaffold offers several positions (N1, N3, N7, and C8) where structural modifications can be made to modulate biological activity. uniroma1.it For instance, altering the length and nature of the alkyl groups at the N1 and N3 positions can influence receptor affinity and selectivity.
Structure-based drug design, utilizing computational modeling and the three-dimensional structure of the target receptor, can guide the design of new analogues with improved binding characteristics. azolifesciences.comnih.gov Pharmacophore modeling can also be employed to identify the key structural features essential for biological activity, allowing for the design of novel molecules with optimized properties. azolifesciences.comnih.gov Modifications to the epoxynorbornyl moiety at the C8 position are also a viable strategy for exploring the binding pocket and improving potency and selectivity. researchgate.net
To efficiently explore the structure-activity relationships of this compound, high-throughput synthesis and combinatorial chemistry can be employed to generate large libraries of analogues. nih.govrsc.orgnih.gov These techniques involve the parallel synthesis of a multitude of compounds in a miniaturized format, such as 96-well or 1536-well plates. nih.govrsc.org By systematically varying the substituents at different positions of the this compound scaffold, a diverse chemical library can be rapidly created. This approach allows for the efficient screening of numerous compounds to identify leads with desired biological activities. Automation and robotics are often integrated into these platforms to further accelerate the synthesis and screening process. nih.gov
Structural Characterization of this compound and its Synthetic Intermediates
The unambiguous structural confirmation of this compound and its synthetic intermediates is essential and is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. blogspot.comnih.gov For this compound, ¹H NMR would show characteristic signals for the protons of the 1,3-dipropyl groups, the xanthine core, and the epoxynorbornyl substituent. blogspot.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its intermediates. nih.govnih.gov Electrospray ionization (ESI) is a common technique used for xanthine derivatives. blogspot.comnih.gov The mass spectrum of this compound would exhibit a protonated molecular ion peak [M+H]⁺. Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the parent ion. nih.govnih.gov
Other analytical techniques such as Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, like carbonyls in the xanthine ring. High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the synthesized compounds and for their purification. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D-pantolactone |
| 5,6-diamino-1,3-dipropyluracil |
| Magnesium monoperphthalate (MMPP) |
| Titanium tetrachloride |
| Oxalyl chloride |
| Doxofylline |
Mechanistic Investigations of Naxifylline at Molecular and Cellular Levels
Molecular Target Identification and Characterization for Naxifylline
Molecular target identification and characterization are crucial steps in understanding the pharmacological profile of a compound like this compound. This involves pinpointing the specific proteins or molecules with which this compound interacts and detailing the nature of these interactions.
Adenosine (B11128) Receptor Subtype Binding and Functional Selectivity (e.g., A1 Adenosine Receptor Partial Agonism)
This compound, also known as BG9719 or CVT-124, has been identified as a ligand for adenosine receptors (ARs). researchgate.net ARs are a family of G protein-coupled receptors (GPCRs) with four known subtypes: A₁, A₂A, A₂B, and A₃. units.itmdpi.comcafeesaude.com These receptors are widely distributed throughout the body and mediate diverse physiological functions. units.it
Research indicates that this compound exhibits binding affinity and functional selectivity towards specific adenosine receptor subtypes. Notably, it has been characterized as a partial agonist at the A₁ adenosine receptor (A₁AR). researchgate.netmdpi.com Partial agonists can activate receptors to a lesser extent than full agonists, potentially offering a more modulated cellular response. The antagonism selectivity for human A₁AR is also a proposed mechanism for some diuretic agents. units.it
Studies involving structure-activity relationships of xanthine (B1682287) derivatives, including those structurally related to this compound, have explored the impact of substitutions on their affinity and selectivity for different AR subtypes. researchgate.netmdpi.com For instance, modifications at the 1, 3, and 8 positions of the xanthine scaffold can significantly influence subtype selectivity. mdpi.com
Ligand-Receptor Interaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of this compound's interaction with its molecular targets, particularly adenosine receptors, provides insights into the dynamic nature and energy landscape of these binding events. Ligand-receptor binding is a dynamic process involving association and dissociation rates, which collectively determine the binding affinity and the duration of the ligand-receptor complex. arxiv.orgresearchgate.net
Thermodynamic parameters, such as changes in enthalpy and entropy upon binding, can reveal the driving forces behind the interaction. nih.gov For example, agonist binding to receptors can be enthalpy-driven, while antagonist binding might be primarily entropy-driven. nih.gov These thermodynamic fingerprints can correlate with the efficacy of ligands in activating downstream signaling pathways. nih.govchemrxiv.org
Computational approaches, including molecular dynamics simulations and free energy perturbation methods, are increasingly employed to predict and analyze ligand-receptor binding kinetics and thermodynamics. arxiv.orgchemrxiv.orgfrontiersin.org These methods can help elucidate the conformational changes in the receptor upon ligand binding and the energetic contributions of specific interactions. While general principles of ligand-receptor kinetics and thermodynamics are well-established, specific detailed data on this compound's binding kinetics and thermodynamics with its target receptors were not extensively available in the provided search results.
Intracellular Signaling Pathway Modulation by this compound
Regulation of Cyclic Nucleotide Pathways (e.g., cAMP)
Adenosine receptors, particularly A₁ARs, are coupled to G proteins. A₁ARs are predominantly coupled to inhibitory G proteins (Gᵢ), whose activation typically leads to the inhibition of adenylyl cyclase (AC). units.it AC is the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP) from ATP. mdpi.comfrontiersin.org Therefore, activation of A₁ARs by an agonist or partial agonist like this compound can result in decreased intracellular cAMP levels. units.it
Conversely, A₂A and A₂B adenosine receptors are primarily coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, leading to increased cAMP production. units.itiomcworld.org The balance between the activation of these different receptor subtypes by adenosine or its analogs dictates the net effect on intracellular cAMP.
Phosphodiesterases (PDEs) also play a critical role in regulating cyclic nucleotide levels by hydrolyzing cAMP and cGMP. researchgate.netencyclopedia.pubmdpi.comfrontiersin.org Inhibition of PDEs leads to increased intracellular concentrations of these second messengers. researchgate.netencyclopedia.pubmdpi.comfrontiersin.orgrxlist.com Given that xanthine derivatives can inhibit PDEs, this represents another potential mechanism by which this compound could influence cyclic nucleotide pathways, potentially counteracting the decrease in cAMP caused by A₁AR activation or amplifying the increase caused by A₂AR/A₂BR activation, depending on its PDE inhibitory profile. However, specific data on this compound's PDE inhibition were not detailed in the search results.
Changes in cAMP levels can have pleiotropic effects within the cell, activating downstream effectors such as protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac). researchgate.netmdpi.com These effectors, in turn, modulate a wide range of cellular processes. researchgate.netmdpi.com
Protein Kinase and Phosphatase Activity Modulation
Intracellular signaling pathways often involve the reversible phosphorylation of proteins, a process controlled by the opposing actions of protein kinases and phosphatases. Protein kinases add phosphate (B84403) groups to proteins, while protein phosphatases remove them. nih.gov This phosphorylation status can alter protein activity, localization, and interactions, thereby regulating cellular functions.
Adenosine receptors can modulate the activity of various protein kinases and phosphatases through their coupled G proteins and the subsequent changes in second messenger levels. For instance, A₁ARs have been linked to the modulation of protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein (MAP) kinases. iomcworld.org Activation of A₁ARs can also directly activate inwardly rectifying potassium channels and inhibit calcium channels. iomcworld.org
Changes in cAMP levels, as modulated by this compound's interaction with ARs and potentially PDEs, can directly impact the activity of PKA. researchgate.netmdpi.comnih.gov PKA is a key regulator of numerous cellular processes through the phosphorylation of various substrate proteins. researchgate.netmdpi.com
Furthermore, some studies suggest that adenosine receptor activation can influence MAP kinase pathways, including p38, ERK1/2, and JNK1, and modulate protein phosphatase 2A (PP2A) activity. unifi.it Phosphodiesterase inhibitors, by increasing cAMP levels, can also lead to the upregulation of certain protein phosphatases, such as mitogen-activated protein kinase phosphatase 1 (MKP-1), which can have anti-inflammatory effects. nih.gov
While the general mechanisms by which adenosine receptors and cyclic nucleotides modulate protein kinase and phosphatase activities are known, specific experimental data detailing how this compound directly or indirectly affects the activity of particular protein kinases or phosphatases were not prominently featured in the provided search results. Investigations into these specific interactions would provide a more complete picture of this compound's intracellular signaling profile.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9841075 |
| Adenosine | 6091 |
| Theophylline (B1681296) | 2153 |
| Doxofylline | 31656 |
| cAMP | 6076 |
| cGMP | 3030379 |
| ATP | 5950 |
| GTP | 64115 |
Data Table Placeholder:
| Interaction/Target | Assay Type | Value | Unit | Notes |
| A₁ Adenosine Receptor Binding | ||||
| A₁ Adenosine Receptor Function | (e.g., Partial Agonist Efficacy) | |||
| A₂A Adenosine Receptor Binding | ||||
| A₂B Adenosine Receptor Binding | ||||
| A₃ Adenosine Receptor Binding | ||||
| PDE Inhibition (Specific Isozyme) | (e.g., IC₅₀) | |||
| Intracellular cAMP levels | (e.g., change in response to this compound) | |||
| Protein Kinase Activity (Specific) | (e.g., change in response to this compound) | |||
| Protein Phosphatase Activity (Specific) | (e.g., change in response to this compound) |
Influence on Gene Expression and Protein Synthesis Pathways
Comprehensive and direct research specifically detailing this compound's influence on gene expression and protein synthesis pathways is limited in the examined literature. Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, and protein synthesis, the creation of proteins by cells, are fundamental cellular processes nih.govuni.lu. While other xanthines, such as theophylline, have been explored for potential effects on gene regulation, including histone deacetylase (HDAC) activation, specific data on how this compound modulates transcription or translation is not available uni.lu. General mechanisms of gene expression and protein synthesis involve complex interactions between DNA, RNA, ribosomes, and various protein factors nih.govuni.lu. Without direct experimental findings on this compound, a detailed discussion of its specific influence on these pathways cannot be provided within the scope of this article.
Cellular Responses and Phenotypic Changes Induced by this compound
Investigations into the cellular responses and phenotypic changes induced by this compound are not widely reported in detailed mechanistic studies.
Modulation of Cellular Secretion and Release Profiles
Effects on Cellular Migration and Adhesion
While direct experimental data on this compound's effects on cellular migration and adhesion is scarce, its activity as an A1 adenosine receptor antagonist suggests a potential, albeit indirect, influence on these processes nih.gov. Adenosine receptors, including A1 and A2A subtypes, have been implicated in the regulation of cell migration and adhesion in various cell types nih.gov. For instance, adenosine has been shown to increase cell migration and adhesion in some contexts through adenosine receptor stimulation. Cellular migration and adhesion are complex processes involving the dynamic reorganization of the cytoskeleton and the interaction of cell adhesion molecules with the extracellular matrix and other cells nih.gov. Without specific studies investigating this compound's direct impact on these cellular behaviors or the underlying molecular mechanisms (e.g., effects on integrins, cadherins, or cytoskeletal proteins), a detailed description of its effects cannot be provided.
Autophagy and Apoptosis Pathway Modulation
Specific research investigating this compound's direct modulation of autophagy and apoptosis pathways is not available in the examined literature. Autophagy and apoptosis are critical processes involved in cellular homeostasis, development, and disease, representing mechanisms of cellular recycling and programmed cell death, respectively genome.jp. These pathways are tightly regulated and can be influenced by various stimuli and pharmacological agents genome.jp. While other compounds, such as pentoxifylline (B538998) (another xanthine derivative), have been shown to influence autophagy and apoptosis, there is no specific data on this compound's role in modulating these pathways. The interplay between autophagy and apoptosis is complex and context-dependent. Without direct experimental evidence related to this compound, a discussion of its specific effects on these pathways cannot be presented.
Due to the limited availability of detailed research findings specifically focused on this compound's direct effects on the outlined molecular and cellular mechanisms, data tables detailing such findings cannot be generated.
Preclinical Pharmacological Evaluation of Naxifylline
In Vitro Pharmacological Studies of Naxifylline
In vitro studies are crucial for characterizing the pharmacological properties of a new chemical entity. These studies provide insights into the compound's mechanism of action, potency, and efficacy at a cellular and tissue level.
Cell-Based Assays for Functional Efficacy and Potency (e.g., human airway smooth muscle cells)
Publicly available scientific literature lacks specific data from cell-based assays investigating the functional efficacy and potency of this compound, particularly on human airway smooth muscle cells. While the compound has been characterized as a potent A1 adenosine (B11128) receptor antagonist, detailed studies quantifying its effects in these specific cell types, which are crucial for understanding its potential in respiratory conditions, are not documented in the reviewed sources.
Isolated Tissue Preparations and Organ Bath Studies for Receptor-Mediated Responses
There is a lack of specific published research detailing the use of isolated tissue preparations and organ bath studies to characterize the receptor-mediated responses of this compound. Organ bath experiments are a classical pharmacological tool used to assess the contractile or relaxant effects of a compound on isolated tissues, such as vascular rings or airway smooth muscle strips, thereby providing valuable information about its receptor interactions and functional effects. nih.govpanlab.comscireq.comreprocell.comnih.gov However, specific data from such studies for this compound are not available in the public domain.
Mechanistic Studies using Gene Co-expression Networks and Proteomic Analysis
No evidence from the reviewed scientific literature indicates that mechanistic studies involving gene co-expression networks or proteomic analysis have been conducted for this compound. These advanced techniques are employed to understand the broader molecular pathways and protein expression changes induced by a compound, offering deeper insights into its mechanism of action. nih.govnih.govfrontiersin.orgmdpi.comelifesciences.org
In Vivo Preclinical Models for Disease Pathophysiology Research
In vivo studies in animal models are essential to evaluate the physiological and potential therapeutic effects of a drug candidate in a whole-organism context.
Animal Models for Respiratory Conditions (e.g., induced bronchoconstriction, airway inflammation models)
There is no available data from preclinical studies in animal models of respiratory conditions for this compound. Such models, including those for induced bronchoconstriction and airway inflammation, are critical for assessing a compound's potential as a treatment for diseases like asthma or chronic obstructive pulmonary disease (COPD). aragenbio.comnih.govscireq.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
Animal Models for Cardiovascular Systemic Effects (e.g., cardiac function in disease models)
This compound has been investigated in the context of cardiovascular conditions, specifically for its potential role in heart failure. nih.govresearchgate.net As a potent and selective A1 adenosine receptor antagonist, its mechanism of action is relevant to cardiovascular pathophysiology. nih.gov Clinical trials in humans have explored its effects in combination with diuretics. nih.gov However, detailed preclinical data from animal models of cardiac disease that specifically evaluate the systemic cardiovascular effects and impact on cardiac function of this compound are not extensively available in the public scientific literature.
Animal Models for Neurological and Neuroinflammatory States (e.g., neuroinflammation models)
No publicly available studies detailing the use of this compound in animal models of neurological or neuroinflammatory conditions were found.
Pharmacodynamic Biomarker Assessment in Preclinical Animal Models
There is no available information on the assessment of pharmacodynamic biomarkers for this compound in preclinical animal models.
Proof-of-Concept Studies in Relevant Preclinical Disease Models
No proof-of-concept studies for this compound in relevant preclinical disease models have been published in the available scientific literature.
Structure Activity Relationship Sar Studies of Naxifylline and Its Analogues
Identification of Key Pharmacophoric Features and Binding Motifs of Naxifylline
The xanthine (B1682287) core structure is a fundamental pharmacophore in adenosine (B11128) receptor ligands. nih.govresearchgate.net SAR studies on xanthine derivatives have extensively explored the effects of substitutions at the 1, 3, 7, and 8 positions on receptor subtype selectivity and affinity. unifi.it
For this compound, the key pharmacophoric features contributing to its activity as an A₁ receptor antagonist are associated with its specific substitution pattern. The presence of propyl groups at the N1 and N3 positions of the xanthine core is known to enhance affinity at adenosine receptors, particularly the A₁ subtype. nih.gov Early SAR studies on simple xanthines demonstrated that elongating the methyl groups at the 1,3-positions to propyl or larger alkyl groups significantly increased affinity at the rat A₁AR. nih.gov
A crucial element of this compound's structure is the bulky cycloalkyl substituent at the 8-position, specifically the (substituted) norbornyl moiety containing an epoxide group. nih.govresearchgate.net This bicyclic group at the 8-position is a characteristic feature of potent and selective A₁ antagonists, including this compound and rolofylline. nih.govunifi.itunits.it The specific stereochemistry of the norbornyl epoxide substituent in this compound, where the xanthine ring and the epoxide are situated endo and exo, respectively, relative to the norbornane (B1196662) moiety, also contributes to its binding profile. researchgate.net
Pharmacophore models for adenosine analogues interacting with the A₁AR have been proposed, emphasizing the importance of cycloalkyl substituents. scribd.com An A₁AR antagonist pharmacophore model has also been developed. scribd.com These models help to delineate the spatial and electronic requirements for ligand binding to the receptor.
Systematic Chemical Modifications and Their Impact on Biological Activity
Systematic chemical modifications of the xanthine core and its substituents have been instrumental in defining the SAR of this compound and related compounds.
Modifications at the Xanthine Core and Substituent Effects
Modifications at the N1, N3, N7, and C8 positions of the xanthine core have profound effects on adenosine receptor affinity and selectivity. Substitution at N1 is particularly important for all AR subtypes. nih.gov While a 1-propyl residue is favorable for A₂B and A₃ receptors, a 1-benzyl residue is optimal for A₁ and A₂A subtypes. nih.gov The presence of 1,3-dipropyl groups in this compound contributes to its affinity for the A₁ receptor. nih.govresearchgate.net
Substitution at the 8-position with bulky cycloalkyl groups, such as the norbornyl moiety in this compound, is a key determinant of high potency and selectivity for the A₁ receptor. nih.govunifi.itunits.it In contrast, modifications at the 8-position with aryl groups have been shown to result in selectivity for the A₂B AR. nih.gov
Modifications at the N7 position can also influence selectivity. For instance, a 7-methyl group in certain xanthine derivatives has been shown to decrease A₁ affinity, thus increasing selectivity for A₂A or A₂B. nih.gov
Stereochemical Considerations in Activity Profiles
The stereochemistry of the substituent at the 8-position of xanthine derivatives, particularly in bicyclic systems like the norbornyl group in this compound, is critical for determining the activity profile. This compound contains an asymmetric center at C-2 of the norbornane moiety, with the xanthine ring and the epoxide having specific endo and exo orientations. researchgate.net This precise stereochemical arrangement is essential for its potent and selective A₁ receptor antagonism. While the provided search results don't offer detailed data tables on the impact of specific stereoisomers of this compound, the emphasis on the defined stereochemistry (1S,2R,4S,5S,6S) in its chemical name and structure indicates its importance for biological activity. nih.govuni.lu Studies on other compounds have shown that specific stereoconfigurations can be essential for marked effects on receptor affinity. researchgate.net
Computational Approaches in this compound SAR Analysis
Computational methods play an increasingly important role in understanding and predicting the SAR of drug candidates like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural and physicochemical properties of compounds and their biological activity. units.itnih.govnih.gov While specific QSAR models for this compound were not detailed in the search results, QSAR is a widely used approach in medicinal chemistry to rationalize experimental binding data and predict the activity of new analogues. units.it
Computational approaches, including homology modeling and molecular docking, are used in conjunction with experimental data to understand ligand-receptor interactions and guide the design of new compounds. scribd.comnih.gov These methods can help to visualize the binding modes of ligands like this compound within the adenosine receptor binding site and identify key amino acid residues involved in interactions. units.itnih.gov Biophysical Mapping (BPM) combined with molecular modeling is another experimental and computational approach used to map binding site interactions. scribd.com
QSAR models can incorporate various molecular descriptors, such as hydrogen count, hydrophilicity, steric, and hydrophobic descriptors, to build predictive models for activity. nih.gov The application of QSAR and other computational techniques can help prioritize the synthesis and testing of this compound analogues with a higher probability of possessing desired activity and selectivity profiles. units.itnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (typically a protein target) to form a stable complex. This method simulates the "lock-and-key" mechanism of molecular recognition and is crucial for identifying potential drug candidates and understanding their binding modes. Scoring functions are employed to estimate the strength of binding by evaluating interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
Molecular dynamics (MD) simulations are often used as a follow-up to molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex over time, considering the flexibility of both the ligand and the protein, as well as the influence of the solvent environment. These simulations can assess the stability of the binding pose, refine binding free energy calculations, and provide insights into the dynamic behavior of the system. While these techniques are broadly applicable to understanding how small molecules like this compound might interact with biological targets, specific computational studies detailing the molecular docking and dynamics simulations of this compound with its known or potential receptors were not found in the provided search results.
Chemogenomic Approaches for Target Profiling
Chemogenomics is a field that systematically investigates the interactions between chemical compounds and biological targets, often focusing on families of functionally related proteins. The goal is to identify associations between chemical structures and biological activities across a wide range of targets. This approach can involve screening targeted chemical libraries against various protein families to understand the selectivity and potential off-target effects of compounds.
Chemogenomics can aid in target profiling by using known ligands as probes to characterize the function of proteins within a target family. Computational methods, including similarity-based approaches and proteochemometric modeling, are utilized to analyze chemogenomic data and predict drug-target interactions. While chemogenomics is a valuable strategy for understanding compound activity across the biological target space, specific applications of chemogenomic approaches for profiling the targets of this compound were not detailed in the consulted literature.
Fragment-Based Drug Discovery and Scaffold Hopping Approaches with this compound
Fragment-Based Drug Discovery (FBDD) is an approach that starts with small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial fragment hits are then optimized by growing or combining them to produce compounds with higher affinity and improved properties. FBDD is considered a powerful method for identifying novel lead compounds and can be particularly useful for challenging targets. Computational methods are often integrated into FBDD workflows for library design, virtual screening, and predicting binding modes.
Scaffold hopping is a strategy used in medicinal chemistry to identify novel chemical structures (scaffolds) that have similar biological activity to a known active compound but possess a different core structure. This technique can be used to generate chemical diversity, improve pharmacokinetic properties, and overcome patent restrictions. Computational methods play a significant role in scaffold hopping by facilitating the search for structurally diverse compounds with similar predicted activity. Although FBDD and scaffold hopping are widely used in drug discovery to generate and optimize lead compounds, specific examples or studies detailing the application of these approaches directly to this compound or its analogues were not found in the provided search results.
Advanced Research Methodologies in Naxifylline Studies
High-Throughput Screening (HTS) Techniques for Naxifylline Derivative Discovery
High-Throughput Screening (HTS) is a widely adopted method in drug discovery that enables the rapid screening of large libraries of compounds against specific biological targets researchoutreach.orgnih.gov. This automated process allows for the analysis of thousands to millions of compounds per day, significantly accelerating the identification of potential drug candidates nih.govyoutube.com. In the context of this compound, which is an adenosine (B11128) A1 receptor antagonist genome.jpresearchgate.net, HTS techniques can be instrumental in discovering novel derivatives with potentially improved affinity, selectivity, or pharmacological properties.
HTS typically involves miniaturized assay formats and automated liquid handling systems to test the activity of a large number of compounds in parallel nih.gov. For this compound derivative discovery, HTS could involve screening compound libraries against the adenosine A1 receptor to identify molecules that bind with high affinity or modulate receptor activity. Fragment-based drug discovery (FBDD), a type of HTS, focuses on screening smaller, less complex molecules (fragments) that bind weakly to a target, which can then be grown or merged to create more potent compounds researchoutreach.org. This approach could be applied to the this compound scaffold to generate novel antagonists. The efficiency of HTS lies in its ability to quickly process vast numbers of compounds, providing a starting point for further medicinal chemistry efforts aimed at optimizing the identified hits nih.govnih.gov.
Advanced Spectroscopic and Imaging Techniques for Cellular and Subcellular Analysis of this compound
Advanced spectroscopic and imaging techniques play a crucial role in understanding the cellular and subcellular localization and interactions of this compound. These methods provide visual and analytical data on how the compound behaves within biological systems.
Techniques such as fluorescence microscopy can be used to visualize the uptake and distribution of fluorescently labeled this compound or its derivatives within cells mdpi.com. This allows researchers to determine if the compound enters cells, where it localizes (e.g., cytoplasm, nucleus, specific organelles), and how its distribution might change over time or in different cellular states. Confocal microscopy, offering improved optical sectioning, can provide more detailed three-dimensional information on subcellular localization.
Spectroscopic methods, such as mass spectrometry-based imaging, could potentially be used to map the distribution of this compound within tissues or even within single cells, providing insights into its spatial concentration and metabolism mdpi.com. While the provided search results discuss cellular imaging and spectroscopic techniques in a general drug discovery context mdpi.com, their application to this compound would allow for a deeper understanding of its cellular pharmacokinetics and pharmacodynamics at a highly detailed level. Such studies are vital for correlating compound distribution with observed biological effects.
Omics Technologies Integration in this compound Research (e.g., transcriptomics, proteomics for pathway elucidation)
The integration of omics technologies, such as transcriptomics and proteomics, offers a comprehensive view of the biological impact of this compound. These technologies allow for the large-scale analysis of gene expression (transcriptomics) and protein abundance (proteomics), providing insights into the molecular pathways modulated by the compound semanticscholar.orgnih.gov.
Transcriptomics studies can identify changes in mRNA levels in cells or tissues treated with this compound, revealing which genes are upregulated or downregulated. This can help elucidate the downstream effects of this compound's interaction with its target, the adenosine A1 receptor, and identify affected signaling pathways semanticscholar.orgnih.gov. For instance, changes in the expression of genes involved in inflammatory responses or cardiac function could be investigated, aligning with this compound's reported investigation for congestive heart failure drugbank.com.
Proteomics, on the other hand, focuses on the quantitative analysis of proteins nih.gov. By examining changes in protein levels or post-translational modifications upon this compound treatment, researchers can gain a more direct understanding of the functional impact of the compound on cellular processes and pathways semanticscholar.orgnih.gov. Integrating data from both transcriptomics and proteomics provides a more complete picture of the molecular cascade initiated by this compound, aiding in the elucidation of its mechanism of action and the identification of potential biomarkers or therapeutic targets nih.govcbirt.netmdpi.com. Analyzing multi-omics data requires sophisticated computational tools and bioinformatics approaches to integrate the different layers of information and identify meaningful biological insights cbirt.netresearchgate.net.
Ex Vivo Models for Assessing Organ-Specific Responses and Drug Disposition (e.g., isolated perfused lung)
Ex vivo models, particularly isolated perfused organ systems like the isolated perfused lung (IPL), are valuable tools for assessing organ-specific responses and drug disposition of compounds like this compound in a controlled environment that retains much of the complexity of the in vivo setting frontiersin.orgdiva-portal.orgjci.org. These models bridge the gap between in vitro studies and in vivo animal models.
The isolated perfused lung model involves surgically removing the lung from an animal (e.g., rat) and perfusing it with a buffer solution while maintaining physiological conditions like temperature and ventilation frontiersin.orgdiva-portal.orgplos.org. This allows researchers to administer this compound directly to the lung, either via the airways or the perfusate, and study its absorption, distribution, metabolism, and excretion within the organ diva-portal.org. This model is particularly relevant for this compound given its potential therapeutic area, allowing for the assessment of its effects on pulmonary function, vascular resistance, and edema formation in a controlled setting jci.org.
Studies using IPL can provide crucial data on lung tissue uptake, retention, and clearance of this compound, as well as its impact on physiological parameters of the isolated lung diva-portal.orgjci.org. This information is vital for understanding the compound's pharmacokinetics within the target organ and predicting its behavior in vivo diva-portal.orgnih.gov. Ex vivo models offer advantages such as precise control over drug concentration and exposure time, as well as the ability to collect samples from the perfusate and tissue for detailed analysis diva-portal.org.
Development of Reporter Gene Assays and Biosensors for this compound Activity Detection
Reporter gene assays and biosensors are engineered systems used to detect and quantify the biological activity of a compound, such as this compound mdpi.comfrontiersin.org. These tools provide sensitive and often high-throughput methods for measuring the interaction of this compound with its target or its downstream effects.
Reporter gene assays typically involve a gene (the reporter gene) whose expression is linked to the activity of a specific biological pathway or target that this compound interacts with mdpi.comnih.gov. For example, if this compound's activity on the adenosine A1 receptor leads to changes in the activity of a particular signaling pathway, a reporter gene (e.g., luciferase or green fluorescent protein) can be placed under the control of a promoter responsive to that pathway mdpi.comresearchgate.net. The level of reporter gene expression, measured by luminescence or fluorescence, provides an indirect measure of this compound's activity mdpi.comfrontiersin.orgnih.gov.
Biosensors, including whole-cell biosensors, are designed to produce a measurable signal in response to the presence or activity of an analyte, in this case, this compound or its effect on a biological target frontiersin.orgnih.gov. These can involve coupling a receptor or a pathway component that interacts with this compound to a signaling output frontiersin.org. For instance, a biosensor could be engineered where the binding of this compound to the adenosine A1 receptor triggers a detectable change, such as a change in fluorescence resonance energy transfer (FRET) or the activation of a reporter enzyme nih.gov. The development of such biosensors could enable real-time monitoring of this compound activity in various experimental settings, offering high sensitivity and specificity nih.gov.
Emerging Research Areas and Future Directions for Naxifylline
Exploration of Novel Therapeutic Applications Beyond Established Research Foci
Beyond its initial focus, Naxifylline's pharmacological properties suggest potential in a wider range of conditions, particularly those involving inflammation and fibrosis.
Investigation in Other Inflammatory and Fibrotic Conditions
The anti-inflammatory properties observed with some xanthine (B1682287) derivatives, including theophylline (B1681296), suggest a potential role for this compound in other inflammatory and fibrotic conditions. cafeesaude.comnih.govnih.gov Research is extending beyond the initial areas like congestive heart failure to explore its effects in various inflammatory and fibrotic diseases. cafeesaude.comvcu.edu For instance, inflammatory bowel disease (IBD) is a chronic inflammatory condition where novel therapeutic strategies are being investigated. nthu.edu.tw Fibrotic lung diseases, other than idiopathic pulmonary fibrosis (IPF), also represent an area of unmet medical need where anti-fibrotic therapies are being explored. d-nb.info While direct research on this compound in these specific conditions is still emerging, its mechanism of action as an adenosine (B11128) A1 receptor antagonist and the known involvement of adenosine signaling in inflammation and fibrosis provide a rationale for such investigations.
Potential Synergistic Effects with Other Preclinical Compounds
Investigating this compound in combination with other preclinical compounds is a promising avenue to enhance therapeutic efficacy and potentially overcome limitations of monotherapy. neurologylive.comnih.govnih.govbiorxiv.org Combination therapies are increasingly being explored in various diseases, including cancer and inflammatory disorders, to target multiple pathways or address drug resistance. nih.govbiorxiv.orgmdpi.com The potential for synergistic effects with this compound would depend on the specific compound and the disease context, likely involving complementary mechanisms of action that modulate relevant signaling pathways or cellular processes. Preclinical studies are crucial to identify rational combinations and evaluate their combined effects.
Research into this compound's Role in Modulating Cellular Microenvironments and Intercellular Communication
The cellular microenvironment, including the extracellular matrix and surrounding cells, plays a critical role in the progression of various diseases, such as cancer and inflammatory conditions. google.comnih.govgoogleapis.com Intercellular communication within these microenvironments, often mediated by signaling molecules like cytokines and chemokines, significantly influences cellular behavior. nih.govgoogleapis.comresearch-solution.com Research into this compound's ability to modulate these complex interactions is an emerging area. As an adenosine A1 receptor antagonist, this compound could influence cellular responses to adenosine, a signaling molecule present in the microenvironment that affects various cell types involved in inflammation and tissue remodeling. Understanding how this compound impacts this intricate network could reveal new therapeutic opportunities.
Species-Specific Pharmacological and Mechanistic Differences in this compound Responses
It is well-established that pharmacological responses and drug metabolism can vary significantly between species due to differences in factors such as enzyme activity, receptor expression, and physiological processes. msdvetmanual.comnih.govfrontiersin.org Research into this compound needs to consider these species-specific differences in its pharmacological profile and underlying mechanisms of action. nih.govchem960.com Such investigations are crucial for accurately translating findings from preclinical animal models to human applications and for understanding potential variations in drug efficacy and safety across different species.
Application of Artificial Intelligence and Machine Learning in this compound Lead Optimization and Target Prediction
Design and Utility of this compound-Based Molecular Probes for Biological System Interrogation
Molecular probes are valuable tools for studying biological systems, allowing researchers to selectively target and investigate specific molecules or pathways. Given this compound's selectivity for the adenosine A1 receptor, designing this compound-based molecular probes could provide a powerful means to further interrogate the role of this receptor in various physiological and pathological processes. uni-bonn.deunits.it These probes could be used in various experimental settings, such as in vitro assays, cell-based studies, and in vivo imaging, to visualize receptor distribution, measure receptor occupancy, or study downstream signaling events.
Unexplored Molecular Targets and Pathways for this compound Engagement Beyond Adenosine Receptors
Current research primarily characterizes this compound as a potent and selective antagonist of the adenosine A1 receptor ebi.ac.ukmedchemexpress.comdrugbank.com. Its known mechanism of action is predominantly attributed to this interaction ebi.ac.ukmedchemexpress.comdrugbank.com. While the primary pharmacological effects of this compound are understood through its modulation of adenosine signaling via the A1 receptor, the potential for engagement with other molecular targets or pathways beyond this well-established interaction represents an area for future investigation.
Comprehensive data detailing specific, unexplored molecular targets or alternative pathways directly modulated by this compound, independent of adenosine receptor antagonism, are not extensively documented in the currently available research literature. While the concept of off-target effects is a general consideration in pharmacology nih.gov, specific, validated research findings with accompanying data tables demonstrating this compound's significant interaction with non-adenosine receptor targets or pathways are not readily accessible in the performed searches.
Future research endeavors could potentially employ broad-spectrum screening approaches, such as target profiling or phenotypic assays, to systematically explore potential interactions of this compound with a wider range of biological targets, including enzymes, ion channels, or other receptor families. Additionally, investigations into this compound's effects on various cellular signaling cascades, independent of adenosine receptor activation or blockade, could reveal novel pathways influenced by this compound.
Q & A
Q. Answer :
- Use structured queries in databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") to capture interdisciplinary studies .
- Filter results by study type (e.g., in vitro, in vivo, clinical trials) and apply inclusion/exclusion criteria to prioritize peer-reviewed articles with robust experimental designs .
- Cross-reference citations in review articles to identify seminal works and emerging trends .
Basic: How should researchers design experiments to characterize this compound’s structural and physicochemical properties?
Q. Answer :
- Employ X-ray crystallography or NMR spectroscopy for structural elucidation, ensuring purity validation via HPLC (>95%) .
- Assess solubility and stability using pH-dependent solubility assays and accelerated stability testing under controlled temperatures (e.g., 25°C, 40°C) .
- Document protocols in alignment with NIH guidelines for preclinical research reproducibility .
Advanced: How can conflicting data on this compound’s mechanism of action be resolved?
Q. Answer :
- Conduct dose-response studies across multiple cell lines to identify context-dependent effects (e.g., IC₅₀ variability) .
- Apply computational modeling (e.g., molecular docking) to predict binding affinities for proposed targets, validating results with knockout/knockdown models .
- Perform meta-analyses to quantify heterogeneity across studies, adjusting for biases in sample size or experimental conditions .
Basic: What criteria define robust preclinical models for this compound’s efficacy testing?
Q. Answer :
- Select transgenic animal models that mimic human disease pathophysiology (e.g., induced inflammation or fibrosis) .
- Include positive and negative controls (e.g., established therapeutics/placebos) to validate assay sensitivity .
- Adhere to ARRIVE guidelines for ethical reporting of animal studies, including randomization and blinding .
Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic data across species?
Q. Answer :
- Perform allometric scaling to extrapolate interspecies differences in metabolism, adjusting for body surface area and enzyme expression .
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution patterns, validated by in vivo plasma concentration-time profiles .
- Analyze CYP450 inhibition/induction assays to identify species-specific metabolic pathways .
Advanced: What experimental designs optimize the study of this compound’s synergistic effects with adjuvant therapies?
Q. Answer :
- Apply combinatorial dose-matrix assays to quantify synergy (e.g., Chou-Talalay method) and calculate combination indices (CI <1 indicates synergy) .
- Use transcriptomic profiling (RNA-seq) to identify overlapping pathways modulated by this compound and adjuvants .
- Validate findings in 3D co-culture models to mimic tissue-level interactions .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Q. Answer :
- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation/skin contact; refer to SDS for emergency procedures (e.g., eye flushing with saline) .
- Store this compound in airtight containers at -20°C, with desiccants to prevent hydrolysis .
- Document spill management protocols, including neutralization with inert absorbents .
Advanced: How can researchers investigate this compound’s role in modulating drug-resistance mechanisms?
Q. Answer :
- Apply CRISPR-Cas9 screens to identify resistance-associated genes (e.g., efflux pumps) in treated cell populations .
- Perform single-cell RNA sequencing to track heterogeneity in resistance pathways .
- Validate findings using patient-derived xenograft (PDX) models to maintain tumor microenvironment complexity .
Basic: What methodologies validate this compound’s analytical detection limits in biological matrices?
Q. Answer :
- Optimize LC-MS/MS parameters (e.g., ionization mode, collision energy) to achieve picogram-level sensitivity .
- Conduct spike-and-recovery experiments in plasma/urine to assess matrix interference and accuracy (±15% acceptance criteria) .
- Follow ICH Q2(R1) guidelines for method validation, including linearity, precision, and robustness .
Advanced: What integrative approaches identify biomarkers for this compound’s therapeutic response?
Q. Answer :
- Combine proteomic profiling (e.g., mass spectrometry) with machine learning to prioritize biomarker candidates .
- Validate candidates in longitudinal cohorts using multiplex immunoassays (e.g., Luminex) .
- Correlate biomarker levels with clinical outcomes (e.g., RECIST criteria) in phase I/II trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
